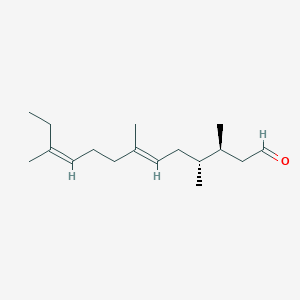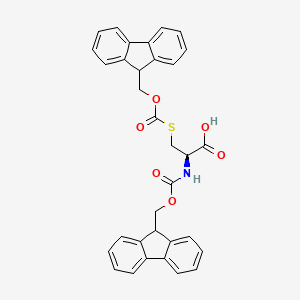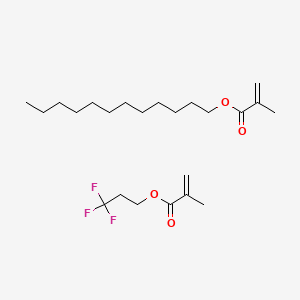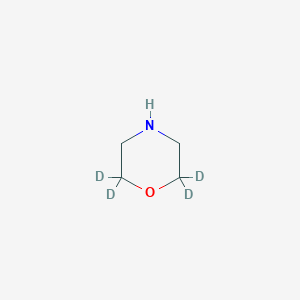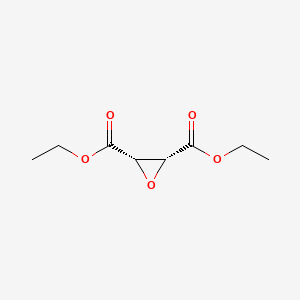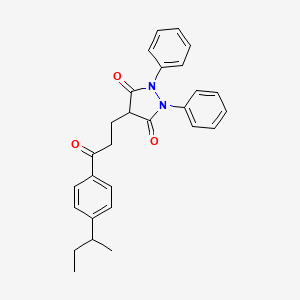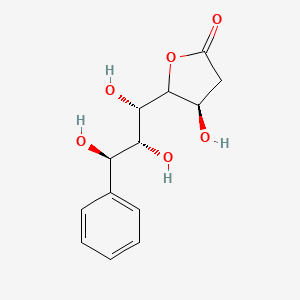
(+)-Cardiobutanolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Cardiobutanolide is a chiral compound known for its unique structural properties and potential applications in various scientific fields. This compound has garnered attention due to its potential therapeutic benefits and its role in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Cardiobutanolide typically involves several steps, including the use of chiral catalysts to ensure the desired enantiomer is produced. Common synthetic routes may involve the use of starting materials such as butanol and specific reagents that facilitate the formation of the lactone ring characteristic of cardiobutanolides. Reaction conditions often include controlled temperatures and pH levels to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired enantiomer from any by-products or impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Cardiobutanolide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(+)-Cardiobutanolide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of pharmaceuticals and fine chemicals, where its chiral properties are particularly valuable.
Mécanisme D'action
The mechanism of action of (+)-Cardiobutanolide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(+)-Cardiobutanolide can be compared to other chiral lactones, such as:
(-)-Cardiobutanolide: The enantiomer of this compound, with different biological activities.
(+)-Lactone: Another chiral lactone with similar structural features but different functional groups.
(-)-Lactone: The enantiomer of (+)-Lactone, also used in various chemical and biological applications.
The uniqueness of this compound lies in its specific chiral configuration and the resulting biological and chemical properties that distinguish it from its analogs.
Propriétés
Formule moléculaire |
C13H16O6 |
|---|---|
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
(4R)-4-hydroxy-5-[(1S,2R,3R)-1,2,3-trihydroxy-3-phenylpropyl]oxolan-2-one |
InChI |
InChI=1S/C13H16O6/c14-8-6-9(15)19-13(8)12(18)11(17)10(16)7-4-2-1-3-5-7/h1-5,8,10-14,16-18H,6H2/t8-,10-,11-,12+,13?/m1/s1 |
Clé InChI |
ITWCBKGNWXDVFP-ODDUOFFQSA-N |
SMILES isomérique |
C1[C@H](C(OC1=O)[C@H]([C@@H]([C@@H](C2=CC=CC=C2)O)O)O)O |
SMILES canonique |
C1C(C(OC1=O)C(C(C(C2=CC=CC=C2)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


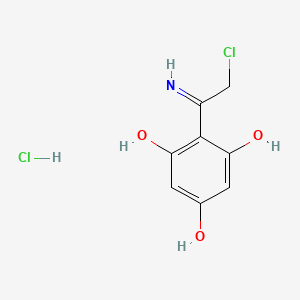
![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)
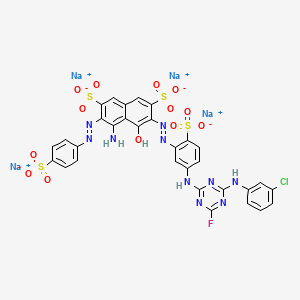
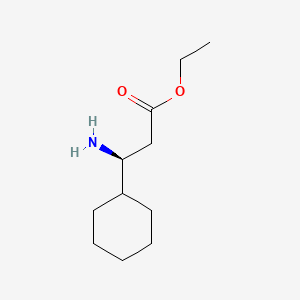
![10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide](/img/structure/B13419581.png)
![N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydroxy-3,5-dimethyl-benzamide Hydrochloride](/img/structure/B13419583.png)
![N-(3-chloro-4-fluorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B13419584.png)
![(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419598.png)
